molecular formula C19H22BrClN2O9 B597722 (2S,4S,5R,6R)-5-acetamido-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid CAS No. 153248-52-3

(2S,4S,5R,6R)-5-acetamido-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No. B597722
M. Wt: 537.744
InChI Key: YYWCAOZKVRMNIQ-QZUCQFSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has the CAS number 153248-52-3 . It has a molecular formula of C19H22BrClN2O9 and a molecular weight of 537.74 .

Physical and Chemical Properties Unfortunately, detailed physical and chemical properties such as boiling point, melting point, and solubility were not available in the search results .

Scientific Research Applications

Sialidase Substrate in Assays

This compound is used as a substrate in sialidase assays . Sialidases are glycosidases responsible for the removal of sialic acid residues from glycan portions of either glycoproteins or glycolipids . By desialylation, sialidases are able to modulate the functionality and stability of the Sia-containing molecules and are involved in both physiological and pathological pathways .

Evaluating Sialidase Activity and Specificity

The compound is used for evaluating sialidase activity and specificity . This is important for understanding the biological significance of desialylation by sialidases and its function and the related molecular mechanisms of the physiological and pathological pathways .

Screening Sialidase Inhibitors

It is also used for screening sialidase inhibitors . This is essential for developing novel mechanisms and approaches for disease treatment and diagnosis and pathogen detection .

Sialidase Activity Imaging

The compound is used for sensitive imaging of sialidase enzyme activity in mammalian tissues . For example, sialidase activity in the rat hippocampus detected with BTP3-Neu5Ac increases rapidly by neuronal depolarization .

Neural Circuit Formation

It is presumed that an increased sialidase activity in conjunction with neural excitation is involved in the formation of the neural circuit for memory . This suggests that the compound could be used in research related to memory and learning.

6. Negative Feedback Mechanism Against Glutamate Release Since sialidase inhibits the exocytosis of the excitatory neurotransmitter glutamate, the increased sialidase activity by neural excitation might play a role in the negative feedback mechanism against the glutamate release .

Anti-Diabetic Drug Research

On the basis of information on the sialidase activity imaging in the pancreas, it was found that sialidase inhibitor can be used as an anti-diabetic drug that can avoid hypoglycemia, a serious side effect of insulin secretagogues .

Detection of Influenza Virus

The compound can also be used for the detection of influenza virus . This suggests that it could be used in research related to viral infections and their detection.

Safety And Hazards

Specific safety and hazard information for this compound was not found in the search results .

properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN2O9/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30)/t10-,11+,15+,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWCAOZKVRMNIQ-QZUCQFSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S,5R,6R)-5-acetamido-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid

CAS RN

153248-52-3
Record name BCIN
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153248-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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